Cas no 333752-50-4 (8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dion is een gespecialiseerde chemische verbinding met een purinekern, wat wijst op potentiële farmacologische activiteit. De aanwezigheid van een 4-fluorfenylmethylgroep en een butan-2-ylaminosubstituent draagt bij aan de unieke elektronische en sterische eigenschappen van het molecuul. De dimethylgroepen op positie 1 en 3 kunnen de stabiliteit en lipofiliciteit verhogen, wat mogelijk de biologische beschikbaarheid verbetert. Deze verbinding kan van belang zijn voor onderzoek naar selectieve remming van enzymatische processen of signaaltransductiewegen vanwege de structurele gelijkenis met bekende purinederivaten. De fluor-substituent kan de bindingseigenschappen aan doelwitmoleculen optimaliseren.
8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
333752-50-4 structure
Product Name:8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-nummer:333752-50-4
MF:C18H22FN5O2
MW:359.397986888886
CID:5958662
Update Time:2025-07-15

8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(sec-butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-(butan-2-ylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 7-[(4-fluorophenyl)methyl]-3,7-dihydro-1,3-dimethyl-8-[(1-methylpropyl)amino]-
    • Inchi: 1S/C18H22FN5O2/c1-5-11(2)20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-6-8-13(19)9-7-12/h6-9,11H,5,10H2,1-4H3,(H,20,21)
    • InChI-sleutel: KZZDZDBAJIZPCE-UHFFFAOYSA-N
    • LACHT: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1NC(C)CC

Experimentele eigenschappen

  • Dichtheid: 1.31±0.1 g/cm3(Predicted)
  • Kookpunt: 534.0±60.0 °C(Predicted)
  • pka: 2.34±0.20(Predicted)

8-(butan-2-yl)amino-7-(4-fluorophenyl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Prijsmeer >>

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